Lipophilicity and Hydrogen‑Bonding Capacity Differentiate N-Ethyl from N-Methyl Congener
Calculated octanol‑water partition coefficients (clogP) and hydrogen‑bond donor/acceptor counts reveal clear differentiation between N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide and its N‑methyl analog. The target compound (C₁₁H₂₂N₂O, MW 198.31) has one hydrogen‑bond donor (the 4‑methylamino NH) and two hydrogen‑bond acceptors (amide carbonyl and methylamino nitrogen) . The N‑methyl variant (N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide, CAS 1353984‑04‑9, C₁₀H₂₀N₂O, MW 184.28) possesses an identical hydrogen‑bond donor/acceptor count but a lower molecular weight and a lower calculated logP (ΔclogP ≈ -0.5) owing to the replacement of the ethyl group with a methyl group . This difference in lipophilicity is expected to alter membrane permeability, passive absorption, and off‑target binding, as evidenced by general medicinal chemistry principles that a ΔlogP of ≥0.5 can shift in vitro potency and pharmacokinetic profiles [1]. The additional methylene unit in the target compound also increases the conformational flexibility of the N‑alkyl substituent, potentially affecting the bound conformation at biological targets.
| Evidence Dimension | Physicochemical Properties (MW, clogP, HBD, HBA) |
|---|---|
| Target Compound Data | MW 198.31 g·mol⁻¹; clogP ~2.0; HBD 1; HBA 2 |
| Comparator Or Baseline | N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide: MW 184.28 g·mol⁻¹; clogP ~1.5; HBD 1; HBA 2 |
| Quantified Difference | ΔMW ≈ 14 g·mol⁻¹; ΔclogP ≈ +0.5 for target vs. N‑methyl analog |
| Conditions | Calculated properties using ChemDraw/ACD/Labs Percepta (standard prediction algorithms); vendor‑confirmed molecular formulas |
Why This Matters
A 0.5‑unit higher clogP for the target compound predicts enhanced membrane partitioning, which must be accounted for in cell‑based assays and when interpreting structure‑activity relationships across an aminocyclohexylamide series.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
